molecular formula C27H35N5O8S B12432196 Macropa-NCS

Macropa-NCS

Cat. No.: B12432196
M. Wt: 589.7 g/mol
InChI Key: PKCFWCMMZOUICG-UHFFFAOYSA-N
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Description

Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:

    Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.

    Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.

    Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.

The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:

    Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.

    Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.

    Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.

Major Products

Scientific Research Applications

Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Macropa-NCS involves several steps:

Properties

Molecular Formula

C27H35N5O8S

Molecular Weight

589.7 g/mol

IUPAC Name

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid

InChI

InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36)

InChI Key

PKCFWCMMZOUICG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O

Origin of Product

United States

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